Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
Description
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorobenzylthio group and at position 2 with a thioacetate methyl ester. This structure combines the electron-withdrawing properties of the thiadiazole ring with the hydrophobic and aromatic characteristics of the 4-chlorobenzyl group, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C12H11ClN2O2S3 |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
CPUHGNDDKKRFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The thiadiazole ring undergoes nucleophilic attack at sulfur atoms (S1 and S2 positions), facilitated by the electron-deficient nature of the ring due to nitrogen atoms. For example:
-
Sulfur displacement : The thio group (–S–) can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.
-
Mechanism : The nucleophile attacks the sulfur atom, leading to bond cleavage and substitution .
Example Reaction :
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Example Reaction :
Oxidation of Sulfur Moieties
The sulfur atoms in the thiadiazole and thioacetate groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Example Reaction :
Electrophilic Attack at the Thiadiazole Ring
Electrophilic substitution occurs at carbon atoms adjacent to nitrogen atoms, influenced by substituents. For example:
-
Halogenation : Bromine substitution under acidic conditions .
-
Mechanism : Electrophiles (e.g., Br₂) attack carbons in the thiadiazole ring, leading to substitution products.
Example Reaction :
Ring-Opening Reactions
The thiadiazole ring can undergo fragmentation under thermal or photochemical conditions, releasing small molecules like HNCS or CS₂.
Example Reaction :
Reaction Conditions and Reagents
| Reaction Type | Common Reagents | Conditions | Key Products |
|---|---|---|---|
| Nucleophilic substitution | Amines, thiols, hydroxide ions | Basic medium, room temperature | Substituted thiadiazole derivatives |
| Hydrolysis | HCl, NaOH, water | Aqueous, heat | Thioacetic acid derivatives |
| Oxidation | H₂O₂, m-CPBA | Neutral or acidic conditions | Sulfoxides/sulfones |
| Electrophilic substitution | Br₂, Cl₂, nitric acid | Acidic, room temperature | Halogenated thiadiazoles |
| Ring-opening | Thermal energy, UV light | High temperature, vacuum | HNCS, CS₂, sulfur |
Biological Relevance of Reactivity
The compound’s reactivity is critical for its antibacterial, antifungal, and anticancer activities . For example:
-
Cytotoxicity : Thiadiazole derivatives inhibit cancer cell growth (e.g., MCF-7, HepG2) via apoptosis induction .
-
Enzyme inhibition : The sulfur moieties may interact with biological targets (e.g., tubulin), disrupting cellular processes .
Research Findings and Trends
-
Structure-activity relationships : Substituents on the thiadiazole ring (e.g., chlorobenzyl thio groups) enhance lipophilicity and bioavailability, improving anticancer efficacy .
-
Synthetic optimization : Multi-step organic synthesis routes are employed to enhance purity and yield, often involving cyclodehydration or nucleophilic substitution .
Scientific Research Applications
Chemical Properties and Structure
Methyl (5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl)thio)acetate has a complex structure characterized by the presence of a thiadiazole ring and various functional groups. Its molecular formula is , and it has a molecular weight of approximately 305.85 g/mol . The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Scientific Research Applications
-
Chemical Synthesis :
- This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, which can lead to the development of new materials with specific properties.
-
Biological Activity :
- Antimicrobial Properties : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial activity, making them candidates for developing new antibiotics . The presence of the 4-chlorobenzyl group enhances this activity.
- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways . Methyl (5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl)thio)acetate may share these properties due to its structural similarities.
- Pharmaceutical Applications :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Several 1,3,4-thiadiazole derivatives share the same core but differ in substituents, influencing their physical and biological properties:
Key Observations :
- Fluorine substitution (e.g., 4-fluorobenzylthio) in anticonvulsant analogs increases electronegativity, possibly enhancing receptor binding .
- Bioactivity Correlation: Phenoxy acetamide substituents (e.g., 5e) are linked to antifungal activity, while urea/pyrazine groups (e.g., anticonvulsant and Yoda1 analogs) target neurological pathways .
Heterocyclic Core Variants
Replacing the 1,3,4-thiadiazole core with other heterocycles alters reactivity and applications:
Key Observations :
- Oxadiazole vs. Thiadiazole : The oxadiazole analog (6g) shows reduced yield (51.4% vs. 74–88% for thiadiazoles), suggesting lower synthetic efficiency for oxadiazole derivatives .
- Triazole Derivatives : Triazole-based compounds (e.g., 8) exhibit antimicrobial activity, highlighting the role of nitrogen-rich cores in disrupting microbial enzymes .
Biological Activity
Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a compound that belongs to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₁ClN₂O₂S₂
CAS Number: 3763111-35-9
Molecular Weight: 376.11 g/mol
The compound features a thiadiazole ring substituted with a chlorobenzyl thio group and an acetate moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested:
- MCF-7 (Breast Cancer)
- HepG2 (Liver Cancer)
- Findings:
The anticancer activity is believed to be mediated through:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.
- Apoptotic Pathways: Enhanced expression of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 2.32 | Apoptosis induction |
| This compound | HepG2 | 5.36 | Cell cycle arrest |
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated notable antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens.
Antifungal and Bacterial Activity
Preliminary assessments suggest that compounds within this class may possess antifungal and antibacterial properties, although detailed studies specifically targeting this compound are still required.
Case Studies and Research Findings
A review on biological activities of 1,3,4-thiadiazole derivatives emphasizes their diverse pharmacological effects including:
Q & A
Q. What are the established synthetic pathways for Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate?
The synthesis typically involves thiol-thiadiazole coupling. For example, a key intermediate like 5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine can be reacted with methyl chloroacetate in aqueous alkaline conditions (e.g., sodium hydroxide) to form the thioether linkage. Subsequent acidification with acetic acid yields the target compound . Alternative routes may use microwave-assisted cyclization to accelerate reaction kinetics, as seen in analogous thiadiazole syntheses .
Q. How is structural purity assessed for this compound?
Purity is validated via 1H/13C NMR (to confirm substitution patterns and ester functionality), IR spectroscopy (to detect S–S or C=O stretches), and elemental analysis (to verify stoichiometry). For example, IR peaks at ~1700 cm⁻¹ confirm the ester carbonyl group, while NMR signals at δ 3.8–4.2 ppm (singlet) correspond to the methyl ester protons . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities below 1% .
Q. What solvents and reaction conditions optimize yield in thiadiazole synthesis?
Aqueous-organic biphasic systems (e.g., water with ethanol or methanol) are preferred for thiol-thiadiazole coupling to minimize side reactions. For instance, sodium monochloroacetate reactions in water at 60–80°C under nitrogen achieve yields >75% . Microwave irradiation (3–5 min, 100–150 W) can reduce reaction times by 90% compared to conventional heating .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity at the thiadiazole sulfur sites?
The electron-withdrawing nature of the 1,3,4-thiadiazole ring activates the sulfur atoms for nucleophilic substitution. However, steric hindrance from the 4-chlorobenzyl group may reduce reactivity at the 5-position sulfur. Computational studies (e.g., DFT calculations) on analogous thiadiazoles suggest that substituents like chlorobenzyl lower the LUMO energy, enhancing electrophilicity at the 2-position sulfur . Experimental validation via competitive kinetic assays (e.g., using substituted benzyl thiols) is advised .
Q. What contradictions exist in reported biological activity data for similar thiadiazole derivatives?
Discrepancies arise in IC50 values for enzyme inhibition (e.g., CDK5/p25). For example, while some studies report sub-micromolar activity for thiadiazoles with electron-withdrawing groups, others note reduced efficacy due to poor solubility. These contradictions may stem from assay conditions (e.g., DMSO concentration affecting compound aggregation) or purity differences . Researchers should cross-validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What strategies mitigate thioester hydrolysis during biological assays?
Hydrolysis of the methyl ester to the carboxylic acid can occur in physiological pH. To stabilize the ester:
- Use pro-drug formulations with PEGylation or liposomal encapsulation.
- Modify the ester group (e.g., replace methyl with tert-butyl) to sterically hinder hydrolysis .
- Conduct stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–48 hours .
Methodological Guidance
Q. Designing SAR studies for thiadiazole derivatives: Which substituents should be prioritized?
Focus on:
- Electron-deficient aryl groups (e.g., 4-chlorophenyl, nitrobenzyl) to enhance electrophilicity and binding to cysteine-rich enzyme pockets .
- Alkyl spacers between thiadiazole and ester moieties to optimize solubility and bioavailability. For example, a 2-carbon chain improves logP values compared to longer chains .
- Heterocyclic replacements (e.g., oxadiazole vs. thiadiazole) to modulate hydrogen-bonding capacity .
Q. How to resolve low crystallinity in X-ray diffraction studies?
- Use slow evaporation from a 1:1 methanol/water mixture.
- Add co-crystallization agents like triethylamine to stabilize the lattice .
- For persistent issues, employ powder XRD paired with Rietveld refinement to infer packing motifs .
9. Interpreting conflicting cytotoxicity data in cell-based assays:
- Verify membrane permeability using parallel artificial membrane permeability assays (PAMPA).
- Check for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
- Correlate cytotoxicity with cellular glutathione levels , as thiol-rich environments may reduce thiadiazole activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
